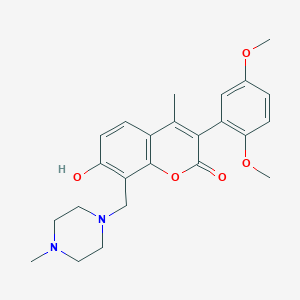

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Beschreibung

This coumarin derivative features a 2,5-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, a methyl group at position 4, and a 4-methylpiperazinylmethyl substituent at position 8 (Figure 1). Its synthesis likely follows a Mannich reaction protocol, as described for analogous compounds, where 4-methyl-7-hydroxycoumarin reacts with formaldehyde and 4-methylpiperazine to introduce the amine-containing side chain at position 8 .

Eigenschaften

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-15-17-6-7-20(27)19(14-26-11-9-25(2)10-12-26)23(17)31-24(28)22(15)18-13-16(29-3)5-8-21(18)30-4/h5-8,13,27H,9-12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSUXYKSJKVIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Catalyzed Cyclization

In a representative procedure, 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is synthesized via cyclization of 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione under basic conditions. Pulverized KOH in dry pyridine at 125–130°C induces intramolecular cyclization, yielding the coumarin core with a 7-hydroxy group and 4-methyl substitution.

Key Reaction Conditions

Introduction of the 2,5-Dimethoxyphenyl Group at Position 3

The 3-position of the coumarin core is functionalized via condensation reactions.

Knoevenagel Condensation

A mixture of the coumarin intermediate and 2,5-dimethoxybenzaldehyde undergoes condensation in ethanol with piperidine as a catalyst. This method, adapted from piperazine hybrid synthesis protocols, achieves C-3 aryl substitution through nucleophilic attack at the coumarin’s ketone group.

Optimized Parameters

-

Molar ratio: 1:1.2 (coumarin:aldehyde)

-

Catalyst: Piperidine (0.5 mL per 7 mL ethanol)

-

Temperature: 80°C (reflux)

Functionalization at Position 8 with 4-Methylpiperazine

The 8-((4-methylpiperazin-1-yl)methyl) moiety is introduced via a Mannich reaction.

Mannich Reaction Protocol

The coumarin derivative (0.01 mol) is reacted with formaldehyde (0.02 mol) and 4-methylpiperazine (0.012 mol) in dimethyl sulfoxide (DMSO). Piperidine (0.5 mL) catalyzes the formation of the aminomethyl group at position 8 under reflux at 195–200°C.

Critical Observations

-

Solvent polarity (DMSO) enhances nucleophilicity of the piperazine.

-

Elevated temperatures (≥195°C) prevent side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

-

IR Spectroscopy : A strong absorption band at 1732 cm⁻¹ confirms the ester carbonyl (C=O) of the coumarin core. The 7-hydroxy group exhibits a broad peak at 3155 cm⁻¹.

-

¹H NMR : Key signals include a singlet at δ 2.3 ppm (4-methyl group), δ 3.78 ppm (OCH₃ from dimethoxyphenyl), and δ 5.25 ppm (7-hydroxy proton). Piperazine protons resonate as multiplet signals between δ 3.2–3.9 ppm.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chromen-2-one core can be reduced to a dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, piperazine.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a chromenone backbone with:

- A hydroxy group at position 7, which is crucial for biological activity.

- A piperazine moiety , which enhances solubility and biological interaction.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The presence of the piperazine group in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that similar compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Antimicrobial Properties

Coumarins are known for their antimicrobial activities. The specific structural modifications in this compound may contribute to enhanced efficacy against bacterial and fungal strains. Preliminary studies suggest that derivatives with piperazine substitutions exhibit increased antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Neuropharmacological Effects

The piperazine component is often associated with neuroactive properties. Compounds of this nature have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. Research into related compounds has shown promise in modulating serotonin and dopamine pathways .

Anti-inflammatory Action

Coumarin derivatives are recognized for their anti-inflammatory properties. The hydroxyl group at position 7 may play a role in inhibiting pro-inflammatory cytokines, thereby providing therapeutic effects in inflammatory diseases. Studies have demonstrated that similar compounds can reduce inflammation markers in vitro and in vivo .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer potential of coumarin derivatives, a compound structurally similar to the one showed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the importance of structural features like hydroxyl and piperazine groups .

Case Study 2: Antimicrobial Activity

A series of tests conducted on various coumarin derivatives demonstrated that those with piperazine substitutions had enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that modifications at specific positions significantly influenced antimicrobial potency .

Case Study 3: Neuropharmacological Assessment

In a behavioral study involving rodent models, a related coumarin derivative was tested for anxiolytic effects. Results indicated that the compound reduced anxiety-like behaviors significantly compared to controls, suggesting potential applications in treating anxiety disorders .

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity. The chromen-2-one core can interact with enzymes and receptors, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Research Findings and Pharmacological Implications

The hydroxyl group at position 7 is critical for antioxidant properties, while the 4-methylpiperazinylmethyl group may enhance blood-brain barrier penetration or target aminergic receptors due to its amine functionality.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target) vs. chloro () substituents modulate electron density, affecting interactions with enzymes like cytochrome P450 or kinases.

- Solubility and Bioavailability : Piperazine derivatives generally exhibit better solubility than piperidine analogs, favoring oral bioavailability .

- Regulatory Considerations: Dimethoxyphenyl groups (as in the target compound) are structurally distinct from regulated NBOMe hallucinogens (), avoiding regulatory overlap .

Biologische Aktivität

3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound features a chromen-2-one core, a hydroxy group, and a piperazine moiety, which contribute to its potential therapeutic applications in various fields, including oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 424.5 g/mol. The presence of functional groups such as methoxy, hydroxy, and piperazine enhances its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 424.5 g/mol |

| CAS Number | 864762-81-2 |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in human cancer cells through mechanisms involving the modulation of apoptotic pathways. The compound's effectiveness was comparable to standard chemotherapeutic agents like paclitaxel.

Case Study:

A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the anticancer effects of several coumarin derivatives, including this compound. Results indicated that at concentrations ranging from 31.5 µg/ml to 500 µg/ml, the compound exhibited cytotoxicity against cancer cells with an IC50 value similar to that of established drugs .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated activity against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.

Table of Antimicrobial Activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Candida albicans | 16 µg/ml |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and interferes with metabolic processes.

- Anti-inflammatory Pathways : The inhibition of NF-kB signaling pathway contributes to its anti-inflammatory effects.

Q & A

What experimental methods are recommended for determining the crystal structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use high-resolution data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement via SHELXL (part of the SHELX suite) is ideal for small-molecule crystallography. Key parameters to monitor: R-factor (<5%), wR2, and goodness-of-fit (GOF ≈ 1) .

- For challenging cases (e.g., twinning or disorder), employ SHELXD for structure solution and SHELXE for density modification .

How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

- Stepwise functionalization : Prioritize introducing the 4-methylpiperazinylmethyl group early to avoid steric hindrance during later stages .

- Catalytic systems : Use palladium-catalyzed cross-coupling for aryl-ether bond formation (e.g., Buchwald-Hartwig conditions) .

- Process intensification : Implement continuous flow reactors to enhance reaction homogeneity and scalability .

What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR :

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), chromenone carbonyl (δ ~175 ppm), and piperazine protons (δ 2.3–2.7 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dimethoxyphenyl and chromenone moieties .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

- FT-IR : Validate hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

- Standardize assays : Use consistent cell lines (e.g., PC-3 for prostate cancer) and controls (e.g., doxorubicin) .

- Validate solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Dose-response curves : Perform triplicate experiments with nonlinear regression analysis (e.g., GraphPad Prism) to calculate reliable IC₅₀ values .

What computational methods are suitable for studying this compound’s electronic properties and binding interactions?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO) and electrostatic potential .

- Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets (e.g., androgen receptor for prostate cancer). Validate with MM-GBSA free-energy calculations .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

How can structure-activity relationship (SAR) studies be designed to improve anticancer activity?

Answer:

- Substitution patterns : Modify the 2,5-dimethoxyphenyl group to introduce electron-withdrawing groups (e.g., -NO₂) and assess cytotoxicity .

- Piperazine variants : Replace 4-methylpiperazine with morpholine or thiomorpholine to alter lipophilicity (clogP) and blood-brain barrier penetration .

- Chromenone core : Explore fluorination at the 4-methyl position to enhance metabolic stability .

What strategies mitigate solubility challenges during in vitro assays?

Answer:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to improve aqueous solubility .

- Prodrug design : Introduce phosphate or acetate groups at the 7-hydroxy position for enhanced bioavailability .

- pH adjustment : Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions .

How can stability under physiological conditions be evaluated?

Answer:

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via HPLC at 254 nm .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation products using LC-MS .

- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/Vis light .

What experimental approaches identify enzymatic targets (e.g., kinases) for this compound?

Answer:

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration .

- CETSA (Cellular Thermal Shift Assay) : Detect target engagement by monitoring protein thermal stability shifts in cell lysates .

- Pull-down assays : Use biotinylated analogs coupled with streptavidin beads to isolate bound proteins for MS identification .

How can discrepancies between computational predictions and experimental data be resolved?

Answer:

- Re-optimize force fields : Use AMBER or CHARMM parameters specific for chromenones and piperazines .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for mutated targets to refine docking models .

- Experimental validation : Synthesize top-ranked analogs from virtual screens and test in vitro/in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.